molecular formula C15H11NO2S B1363379 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid CAS No. 31792-49-1

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Cat. No. B1363379
CAS RN: 31792-49-1
M. Wt: 269.3 g/mol
InChI Key: YZQFSFCRQKKUEN-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H11NO2S . It has a molecular weight of 269.32 g/mol . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of 2-methylquinoline-4-carboxilic acid derivatives, which includes 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid, generally requires aniline derivatives possessing electron-donating groups . The reaction is regioselective and ring closure occurs at the position with less steric hindrance .


Molecular Structure Analysis

The InChI code for 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid is 1S/C15H11NO2S/c1-9-4-5-12-10(7-9)11(15(17)18)8-13(16-12)14-3-2-6-19-14/h2-8H,1H3,(H,17,18) . The compound has a topological polar surface area of 78.4 Ų .


Physical And Chemical Properties Analysis

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid has a molecular weight of 269.3 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 2 .

Scientific Research Applications

Antimalarial Activity

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid derivatives have shown significant potential in antimalarial research. A study by Görlitzer et al. (2006) synthesized thieno[3,2-c]quinoline-4-yl-amines, demonstrating their effectiveness against malaria. Notably, certain derivatives displayed potent in vitro growth inhibition of the malaria parasite Plasmodium falciparum, with one derivative showing an IC50 value as low as 210 nM against a chloroquine-sensitive strain (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).

Synthesis and Chemical Reactions

A review by Abu‐Hashem et al. (2021) discusses various synthetic procedures for thieno[3,2-c]quinoline derivatives, crucial for exploring its broader applications in scientific research. This review is particularly valuable for understanding the chemical reactions and synthesis processes of related compounds (Abu‐Hashem, El-Gazzar, Abdelgawad, & Gouda, 2021).

Antibacterial Activity

The antibacterial properties of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters, which are structurally similar to 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid, have been investigated. Raghavendra et al. (2006) synthesized a series of these compounds and evaluated their antibacterial activity, highlighting the potential of these compounds in antibacterial research (Raghavendra, Naik, & Sherigara, 2006).

Anticancer Research

Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been explored for their potential in anticancer research. Bhatt et al. (2015) synthesized various derivatives and tested their effects on different carcinoma cell lines, providing insights into the anticancer potential of these compounds (Bhatt, Agrawal, & Patel, 2015).

Photobiological Studies

Fossa et al. (2002) synthesized new furo and thienoquinolinones to explore their potential as photochemotherapeutic agents. Their study evaluated the antiproliferative activity of these compounds, contributing to the understanding of their application in photobiological research (Fossa, Mosti, Menozzi, Marzano, Baccichetti, & Bordin, 2002).

properties

IUPAC Name

6-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-9-4-5-12-10(7-9)11(15(17)18)8-13(16-12)14-3-2-6-19-14/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQFSFCRQKKUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355646
Record name 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

CAS RN

31792-49-1
Record name 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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